molecular formula C15H13NO4 B1354156 Ethyl 4-(4-nitrophenyl)benzoate CAS No. 6242-99-5

Ethyl 4-(4-nitrophenyl)benzoate

Cat. No. B1354156
CAS RN: 6242-99-5
M. Wt: 271.27 g/mol
InChI Key: OVKHMXKMNWEQHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 4-(4-nitrophenyl)benzoate is C15H13NO4. Unfortunately, the exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials . This could potentially be relevant to Ethyl 4-(4-nitrophenyl)benzoate, given the presence of a 4-nitrophenyl group in its structure.


Physical And Chemical Properties Analysis

Ethyl 4-(4-nitrophenyl)benzoate has a molecular weight of 271.27 g/mol . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Biochemistry and Chemical Synthesis .

Summary of the Application

The compound Ethyl 4-(4-nitrophenyl)benzoate is used in the study of biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters . The focus of the study is on gaining mechanistic insight into chemical transformations catalyzed by enzymes .

Methods of Application or Experimental Procedures

The researchers synthesized a class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents and subjected them to enzymatic hydrolysis . They obtained kinetic data by spectroscopically tracking the release of 4-nitrophenol, a bright yellow compound that forms upon hydrolysis . They then used the Hammett equation to analyze kinetic trends, and further supported their study with computational modeling .

Results or Outcomes

The results suggest that the hydrolysis reaction, when catalyzed by either of the three enzymes (trypsin, lipase, and nattokinase), exhibited a change in the rate-determining step . They also observed relative differences in enzymatic sensitivity to substrate electronic effects and enzymatic ability to stabilize charged intermediates .

Safety And Hazards

While specific safety and hazard information for Ethyl 4-(4-nitrophenyl)benzoate is not available, it is generally recommended to avoid breathing in mist, gas, or vapors of such compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKHMXKMNWEQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464489
Record name Ethyl 4-(4-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-nitrophenyl)benzoate

CAS RN

6242-99-5
Record name Ethyl 4-(4-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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